

Engineering *Starmerella bombicola*: A Technical Guide to Enhanced Sophorolipid Production

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Compound of Interest

Compound Name: *Sophorolipid*

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Abstract

Starmerella bombicola, a non-pathogenic yeast, is a prolific producer of **sophorolipids**, a class of glycolipid biosurfactants with broad applications in pharmaceuticals, cosmetics, and bioremediation.[1][2] The inherent efficiency of *S. bombicola* in synthesizing these compounds has made it a target for genetic engineering to enhance yields and create novel **sophorolipid** structures. This guide provides a comprehensive overview of the metabolic pathways, genetic engineering strategies, and experimental protocols for the targeted manipulation of *S. bombicola* for tailored **sophorolipid** production.

The Sophorolipid Biosynthetic Pathway

The biosynthesis of **sophorolipids** in *S. bombicola* is a multi-step enzymatic process involving a dedicated gene cluster.[3][4] This pathway begins with the hydroxylation of a fatty acid, followed by sequential glycosylation, acetylation, and, in some cases, lactonization.[5][6] Recent research has led to a revised understanding of the pathway, highlighting the role of bolaform **sophorolipids** as key intermediates.[5][6][7]

The core genes involved in the **sophorolipid** biosynthetic gene cluster are:

- CYP52M1: Encodes a cytochrome P450 monooxygenase responsible for the initial hydroxylation of long-chain fatty acids (C16-C20) at the ω or ω -1 position.[8][9][10] This is

the first and often rate-limiting step in the pathway.[9][11]

- UGT1: Encodes a UDP-glucosyltransferase that attaches the first glucose molecule to the hydroxylated fatty acid.[5][12]
- UGTB1: Encodes a second UDP-glucosyltransferase that adds the second glucose molecule to form the sophorose head.[1][13]
- AT: Encodes an acetyltransferase responsible for the acetylation of the sophorose moiety.[3][5]
- MDR: A transporter gene involved in the secretion of **sophorolipids**. [1][3]
- SBLE: Encodes the *S. bombycol*a lactone esterase, which was previously thought to catalyze the lactonization of acidic **sophorolipids**. [6] Recent findings suggest it performs an intramolecular transesterification on bolaform glycolipids. [5][6]



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Fig. 1: Revised **Sophorolipid** Biosynthesis Pathway in *S. bombycolia*.

Genetic Engineering Strategies for Enhanced Sophorolipid Production

Several genetic engineering strategies have been successfully employed to increase **sophorolipid** titers and to produce specific types of **sophorolipids**. These strategies primarily focus on overexpressing key biosynthetic genes, knocking out competing pathways, and deleting genes responsible for structural modifications.

Overexpression of Key Biosynthetic Genes

Enhancing the expression of rate-limiting enzymes in the **sophorolipid** pathway is a common strategy to boost overall production.

- Overexpression of CYP52M1: As the first committed step, the hydroxylation of fatty acids by CYP52M1 is a critical control point. Overexpression of CYP52M1 has been shown to significantly increase **sophorolipid** titers.[\[14\]](#)

Knockout of Competing Pathways

Redirecting cellular resources towards **sophorolipid** synthesis by eliminating competing metabolic pathways can lead to substantial improvements in yield.

- Knockout of PXA1: The PXA1 gene is involved in fatty acid β -oxidation, a pathway that competes with **sophorolipid** production for fatty acid substrates. Deletion of PXA1 has been demonstrated to increase **sophorolipid** titers.[\[14\]](#)

Engineering Sophorolipid Structure

Targeted gene knockouts within the **sophorolipid** biosynthetic cluster allow for the production of specific **sophorolipid** congeners with desired properties.

- Knockout of Acetyltransferase (at): Deletion of the at gene results in the production of exclusively unacetylated **sophorolipids**.[\[15\]](#)
- Knockout of Lactone Esterase (sble): Deletion of the sble gene leads to the accumulation of acidic and bolaform **sophorolipids**.[\[5\]](#)
- Double Knockout of at and sble: The simultaneous deletion of both at and sble genes results in the production of non-acetylated bolaform and acidic **sophorolipids**.[\[5\]](#)

Manipulation of Regulatory Genes

Recent studies have explored the role of transcriptional regulators in **sophorolipid** biosynthesis.

- Knockout of rlp, leu3, and ztf1: The cumulative knockout of these genes, which encode a Rim9-like protein and two transcription factors, has been shown to significantly enhance **sophorolipid** production.[\[16\]](#)

Quantitative Data on Engineered *S. bombicola* Strains

The following table summarizes the reported **sophorolipid** titers from various genetically engineered *S. bombicola* strains.

Strain	Genetic Modification	Sophorolipid Titer (g/L)	Fold Increase vs. Wild Type	Reference
Wild Type	-	48.11 ± 3.50	-	[14]
P1	ΔPXA1	66.96 ± 4.29	1.4	[14]
PC1	ΔPXA1, O.E. of CYP52M1	88.50 ± 4.91	1.8	[14]
PC1 (Fed-batch)	ΔPXA1, O.E. of CYP52M1	232.27 ± 13.83	4.8	[14]
Δztf1	Knockout of transcription factor	72.13	1.1	[16]
Δleu3	Knockout of transcription factor	76.85	1.2	[16]
Δrlp	Knockout of Rim9-like protein	76.5	1.2	[16]
ΔrlpΔleu3Δztf1	Cumulative knockout	97.44	1.5	[16]
Δat	Knockout of acetyltransferase	5 ± 0.7	N/A	[15]

O.E. = Overexpression

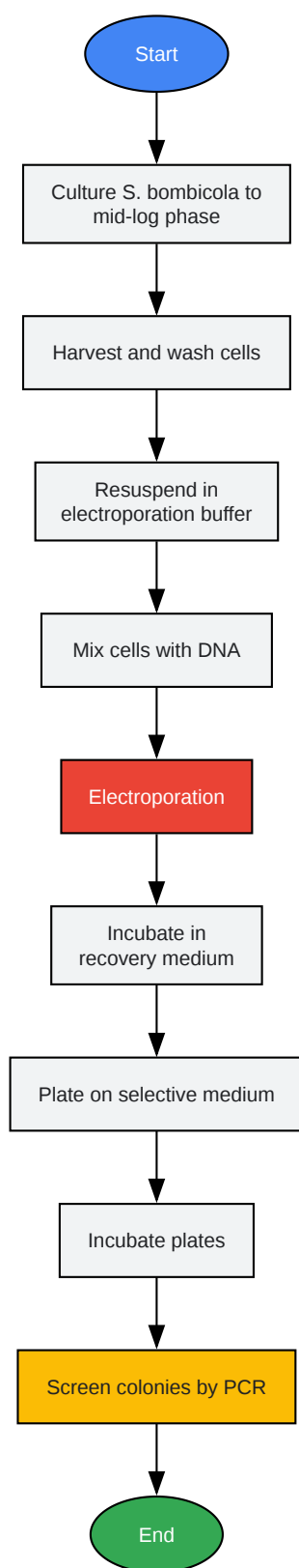
Experimental Protocols

Transformation of *Starmerella bombicola*

Electroporation is a commonly used method for the genetic transformation of *S. bombicola*.[\[5\]](#)
[\[17\]](#)

Protocol:

- Preparation of Competent Cells:
 - Inoculate *S. bombicola* in a suitable growth medium (e.g., YEPD) and grow to the mid-logarithmic phase.
 - Harvest the cells by centrifugation and wash them with sterile, ice-cold water.
 - Resuspend the cells in an ice-cold electroporation buffer (e.g., 1 M sorbitol).
- Electroporation:
 - Mix the competent cells with the linear deletion cassette or expression vector.
 - Transfer the mixture to a pre-chilled electroporation cuvette.
 - Apply an electrical pulse using an electroporator with optimized settings for *S. bombicola*.
- Selection and Screening:
 - Immediately after the pulse, add a recovery medium (e.g., YEPD with 1 M sorbitol) and incubate for a few hours.
 - Plate the cells on selective agar plates containing the appropriate antibiotic (e.g., hygromycin B) or on a minimal medium for auxotrophic selection.[\[16\]](#)[\[18\]](#)
 - Incubate the plates until colonies appear.
 - Verify the correct integration of the DNA cassette by colony PCR.[\[5\]](#)



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Fig. 2: General workflow for the transformation of *S. bombicola*.

Sophorolipid Production and Analysis

Fermentation:

- **Medium:** A typical fermentation medium for **sophorolipid** production contains a hydrophilic carbon source (e.g., glucose), a hydrophobic carbon source (e.g., oleic acid or rapeseed oil), a nitrogen source (e.g., yeast extract), and essential salts.[16][19]
- **Conditions:** Fermentation is typically carried out in shake flasks or bioreactors at a controlled temperature (e.g., 30°C) with agitation.[16][20] The pH of the medium is often not controlled, as a natural decrease in pH is characteristic of the fermentation process.[5]

Extraction and Quantification:

- **Sophorolipids** are extracted from the culture broth using an organic solvent such as ethyl acetate.
- The extracted **sophorolipids** are then dried and weighed for quantification.
- High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used for the qualitative and quantitative analysis of different **sophorolipid** congeners.[5][19]

Conclusion and Future Outlook

The genetic engineering of *Starmerella bombicola* has proven to be a powerful approach for enhancing the production of **sophorolipids** and for tailoring their molecular structure. The strategies outlined in this guide provide a solid foundation for researchers to further optimize production strains and to explore the synthesis of novel glycolipids. Future research will likely focus on a deeper understanding of the regulatory networks governing **sophorolipid** biosynthesis, the development of more sophisticated genetic tools, and the use of systems biology approaches to create highly efficient and robust production platforms. These advancements will be crucial for the economically viable and sustainable production of these valuable biosurfactants for a wide range of industrial applications.

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